

CEP-28122 versus Crizotinib potency comparison

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

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ALK Inhibitors at a Glance

The table below summarizes the core characteristics of **CEP-28122** and Crizotinib based on the available data.

Feature	CEP-28122	Crizotinib
Stage of Development	Preclinical (as of 2012) [1]	Approved for clinical use (since 2011) [2] [3]
Primary Target(s)	ALK (Anaplastic Lymphoma Kinase) [1] [4]	ALK, ROS1, MET [2] [3]
Potency (In Vitro)	Highly potent; induced "complete/near complete tumor regressions" in xenograft models [1].	Clinically effective; ORR of ~60-74% in ALK+ NSCLC patients [2] [3].
Selectivity	Described as "highly potent and selective" for ALK [1].	Multitargeted inhibitor (ALK, ROS1, MET) [2] [3].
Key Resistance Mutations	Information not available in search results (Preclinical stage).	L1196M, C1156Y, G1202R, and others [2] [5].

Feature	CEP-28122	Crizotinib
Clinical Efficacy	Not evaluated in clinical trials (Preclinical compound) [1].	ORR: ~60% as second-line, ~74% as first-line in ALK+ NSCLC; median PFS: 7.7-10.9 months [2].
CNS Activity	Information not available in search results.	Limited CNS penetration; CNS is a common site of relapse [2].
Hepatotoxicity	Information not available in search results.	Can cause hepatotoxicity; associated with elevated serum transaminases [6].

Experimental Data and Protocols

The conclusions in the comparison table are supported by specific experimental data.

CEP-28122 Preclinical Data

The identification and characterization of **CEP-28122** were detailed in a 2012 preclinical study [1].

- **Cellular Activity:** The compound induced "concentration-dependent growth inhibition/cytotoxicity" in ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cell lines [1].
- **In Vivo Efficacy:** In mouse xenograft models of ALK-positive cancers, oral administration of **CEP-28122** at 30 mg/kg twice daily or higher led to "complete/near complete tumor regressions." Treatment for 2-4 weeks at higher doses (55 or 100 mg/kg twice daily) resulted in "sustained tumor regression in all mice, with no tumor reemergence for more than 60 days post-cessation of treatment" [1].
- **Selectivity:** The compound "displayed marginal antitumor activity against ALK-negative human tumor xenografts," supporting its selective action [1].

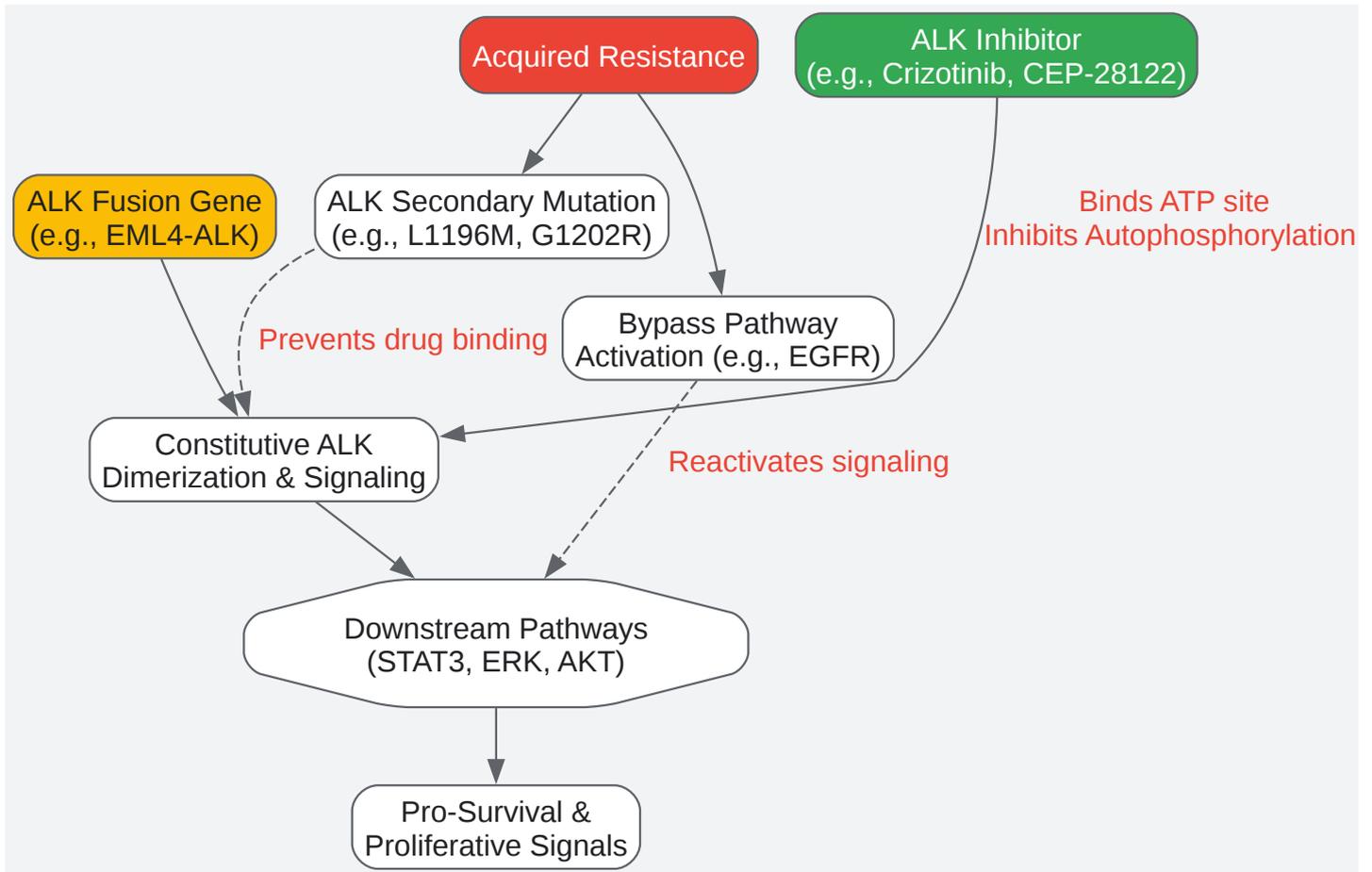
Crizotinib Clinical and Mechanistic Data

Crizotinib's profile is well-established through clinical trials and mechanistic studies.

- **Clinical Efficacy:** In the PROFILE 1007 phase III trial, crizotinib demonstrated a significantly higher objective response rate (65% vs. 20%) and longer median progression-free survival (7.7 vs. 3.0 months) compared to chemotherapy in pre-treated ALK+ NSCLC patients [2]. The first-line PROFILE 1014 trial showed similar superiority [2].
- **Resistance Mechanisms:** Acquired resistance to crizotinib is a major clinical challenge. Mechanisms include secondary mutations in the ALK kinase domain (e.g., L1196M, G1202R), ALK gene amplification, and activation of bypass signaling pathways (e.g., EGFR) [2] [5].
- **Hepatotoxicity Protocol:** An in vivo study on crizotinib's hepatotoxicity administered the drug to ICR mice orally at 70 mg/kg/day for four weeks. The assessment included measuring serum levels of liver enzymes (ALT, ALP, LDH) and examining liver tissue for histopathological lesions, linking the toxicity to oxidative stress and apoptosis [6].

Signaling Pathways and Experimental Workflow

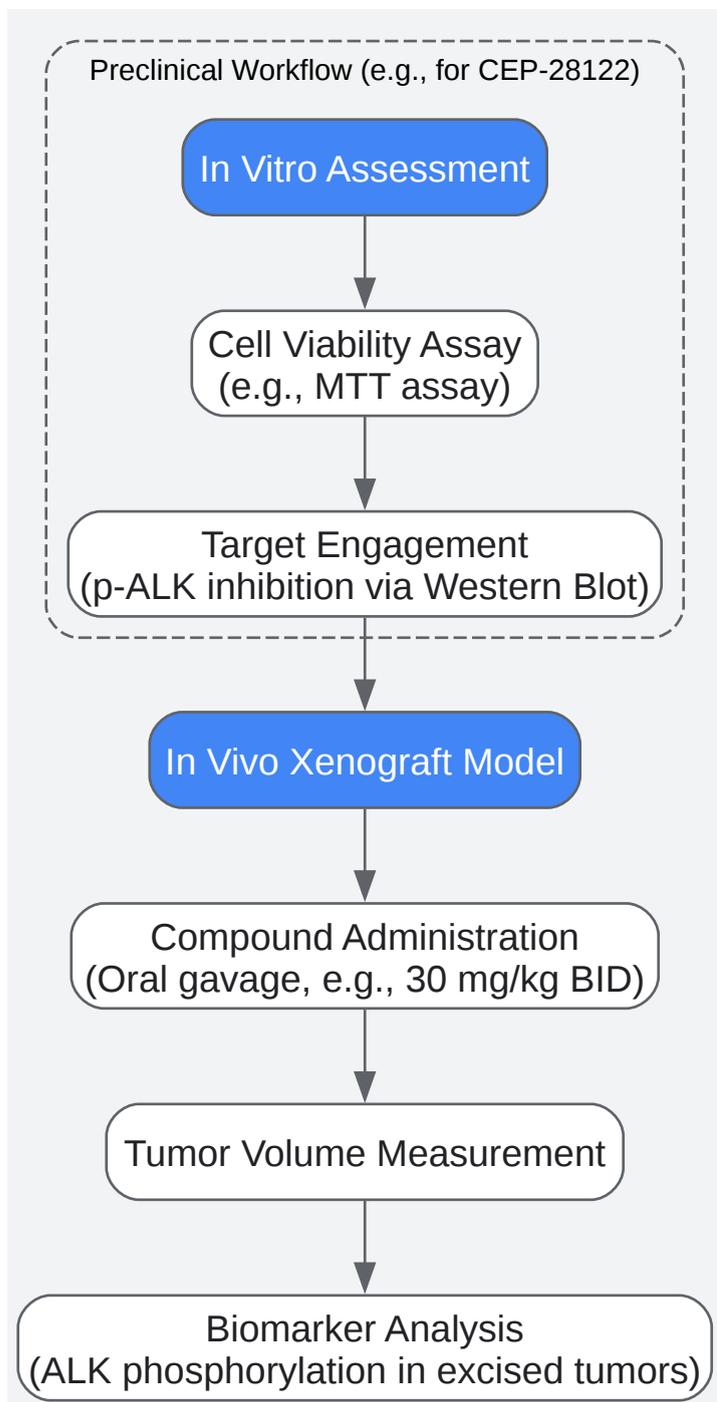
The following diagrams illustrate the primary mechanism of action for ALK inhibitors and a generalized workflow for evaluating their antitumor efficacy in preclinical models.



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Mechanism of Action and Resistance of ALK Inhibitors

This diagram shows how ALK fusion proteins drive cancer growth and how inhibitors like Crizotinib and **CEP-28122** block this signaling. It also outlines common resistance mechanisms, such as secondary ALK mutations or activation of alternative pathways, that can restore signaling despite treatment [7] [2] [5].



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Preclinical Efficacy Evaluation Workflow

This flowchart outlines a standard preclinical protocol for evaluating an ALK inhibitor like **CEP-28122**. It begins with in vitro tests on cancer cell lines to assess cell killing and target inhibition, then progresses to in

vivo mouse studies where the compound is administered orally and its ability to shrink tumors and block ALK signaling is directly measured [1].

Key Insights for Researchers

- **CEP-28122 remains a preclinical candidate:** The highly promising data for **CEP-28122**, including robust tumor regression in models, was published in 2012 [1]. Its absence from later reviews discussing the clinical pipeline of next-generation ALK inhibitors (c. 2015-2017) [2] [3] [5] suggests its development may have been halted. Researchers should investigate if its structure or properties were integrated into subsequent compounds like CEP-37440 [3].
- **Consider the therapeutic context:** Crizotinib's multi-target nature (inhibiting ALK, ROS1, MET) is the basis of its approved clinical utility [3]. In contrast, **CEP-28122's** high selectivity for ALK, as seen in preclinical data, could be advantageous for overcoming on-target resistance but offers no activity against other kinases [1].
- **Leverage combination strategies:** Research indicates that resistance to ALK inhibitors like Crizotinib can be mitigated by targeting parallel survival pathways. For instance, one study showed that **co-inhibition of PDGFR β with Sunitinib could override resistance to Crizotinib** in a patient-derived xenograft model [8]. Combining ALK inhibitors with autophagy inhibitors like chloroquine is also a proposed strategy to enhance anti-tumor action [7].

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